molecular formula C5H7N3OS B2403293 2-Amino-N-methylthiazole-5-carboxamide CAS No. 1177494-20-0

2-Amino-N-methylthiazole-5-carboxamide

Cat. No. B2403293
CAS RN: 1177494-20-0
M. Wt: 157.19
InChI Key: HFTJNNFMHMUUBI-UHFFFAOYSA-N
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Description

2-Amino-N-methylthiazole-5-carboxamide is a chemical compound with the CAS Number: 1177494-20-0 . It has a molecular weight of 157.2 and its IUPAC name is 2-amino-N-methylthiazole-5-carboxamide . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-Amino-N-methylthiazole-5-carboxamide and its derivatives often involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions . Further reaction of the resulting thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature yields the final product .


Molecular Structure Analysis

The InChI code for 2-Amino-N-methylthiazole-5-carboxamide is 1S/C5H7N3OS/c1-7-4(9)3-2-8-5(6)10-3/h2H,1H3,(H2,6,8)(H,7,9) . The compound’s structure can be represented by the SMILES string: O=C(C1=CN=C(N)S1)NC .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-N-methylthiazole-5-carboxamide are not detailed in the search results, the compound is known to be involved in the synthesis of various derivatives with potential biological activity .


Physical And Chemical Properties Analysis

2-Amino-N-methylthiazole-5-carboxamide is a solid substance . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Techniques : 2-Amino-N-methylthiazole-5-carboxamide derivatives are synthesized using various techniques, such as acylation, methylation, and deacetylation, leading to the formation of diverse chemical structures. These derivatives have applications in further chemical synthesis and pharmacological research (Dovlatyan et al., 2004).

  • Formation of Carboxamides : Carboxamides obtained from 2-Amino-N-methylthiazole-5-carboxamide have been synthesized and characterized, revealing potential antibacterial and antifungal activities. These derivatives offer insights into the development of new pharmaceuticals (Wazalwar et al., 2019).

  • Creation of Oxazole Derivatives : Efficient syntheses involving copper-catalyzed cyclization have been used to create oxazole derivatives from similar compounds. These methods showcase the compound's versatility in synthesizing heterocyclic structures, which are crucial in drug development (Kumar et al., 2012).

Chemical Properties and Applications

  • Chemical Characterization : Studies have focused on understanding the chemical properties of 2-Amino-N-methylthiazole-5-carboxamide derivatives, including their solubility and thermodynamic modeling. Such information is critical for developing pharmaceutical formulations (Chen et al., 2017).

  • Biological Screening : Various derivatives have been synthesized and subjected to biological screening, revealing their potential antimicrobial and antitubercular activities. This highlights the compound's utility in developing new therapeutic agents (Mhaske et al., 2011).

  • Novel Applications in Multicomponent Reactions : The compound has been used in one-pot multicomponent syntheses to create new derivatives with antiproliferative properties. This underscores its role in creating novel compounds with potential cancer therapeutic applications (Huo et al., 2021).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 2-Amino-N-methylthiazole-5-carboxamide are not detailed in the search results, the compound and its derivatives have potential applications in medicinal chemistry and drug discovery research . Further studies could focus on exploring these potential applications and improving the synthesis process.

properties

IUPAC Name

2-amino-N-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-7-4(9)3-2-8-5(6)10-3/h2H,1H3,(H2,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTJNNFMHMUUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1177494-20-0
Record name 2-amino-N-methyl-1,3-thiazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 5-(methylcarbamoyl)thiazol-2-ylcarbamate (0.77 g, 3.0 mmol) was added to TFA (1.5 mL) that was cooled in a water bath. The solution obtained was stirred at room temperature for 1.5 h. A second batch of TFA (1.5 mL) was added and the reaction mixture was stirred at 40° C. for 30 min and then concentrated in vacuo. To the residue was added 1 M aqueous solution of HCl (3.0 mL, 3.0 mmol) and deionized water (2.0 mL) and the solution concentrated under reduced pressure. Lyophilization gave 2-amino-N-methylthiazole-5-carboxamide (HCl salt, 750 mg) as a white powder. MS found: (M+H)+=158. The crude product was used as such in the next step without further purification.
Name
tert-Butyl 5-(methylcarbamoyl)thiazol-2-ylcarbamate
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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